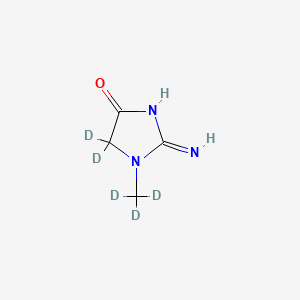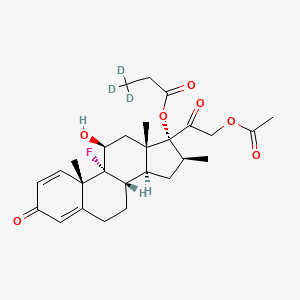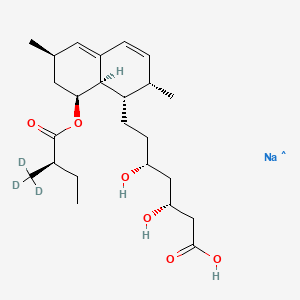
Jak3/btk-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jak3/btk-IN-6 is a potent dual inhibitor of Bruton’s tyrosine kinase and Janus kinase 3. It has shown significant potential in the treatment of various hematological and immune diseases due to its ability to inhibit both Bruton’s tyrosine kinase and Janus kinase 3 with high specificity and potency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Jak3/btk-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the necessary pharmacophores. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography and mass spectrometry are used to monitor the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Jak3/btk-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., hydrogen gas for reduction). The conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .
Applications De Recherche Scientifique
Jak3/btk-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and Janus kinase 3 pathways.
Biology: Employed in cellular assays to investigate the role of Bruton’s tyrosine kinase and Janus kinase 3 in immune cell signaling and function.
Medicine: Explored as a potential therapeutic agent for treating hematological malignancies and autoimmune diseases.
Industry: Utilized in the development of new drugs targeting Bruton’s tyrosine kinase and Janus kinase 3 pathways
Mécanisme D'action
Jak3/btk-IN-6 exerts its effects by selectively inhibiting the kinase activity of Bruton’s tyrosine kinase and Janus kinase 3. This inhibition disrupts key signaling pathways involved in immune cell activation and proliferation. Specifically, this compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibrutinib: A selective inhibitor of Bruton’s tyrosine kinase used in the treatment of B-cell malignancies.
Tofacitinib: A Janus kinase inhibitor used for treating rheumatoid arthritis and other autoimmune diseases.
PF-06651600: Another dual inhibitor of Bruton’s tyrosine kinase and Janus kinase 3, similar to Jak3/btk-IN-6
Uniqueness
This compound stands out due to its dual inhibitory action on both Bruton’s tyrosine kinase and Janus kinase 3, offering a broader therapeutic potential compared to single-target inhibitors. This dual inhibition can provide more comprehensive suppression of pathological signaling pathways in diseases involving both kinases .
Propriétés
Formule moléculaire |
C21H17BF3N5O3 |
|---|---|
Poids moléculaire |
455.2 g/mol |
Nom IUPAC |
N-[3-[[2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C21H17BF3N5O3/c1-2-18(31)27-13-4-3-5-14(9-13)28-19-16(21(23,24)25)10-26-20(30-19)29-15-6-7-17-12(8-15)11-33-22(17)32/h2-10,32H,1,11H2,(H,27,31)(H2,26,28,29,30) |
Clé InChI |
CATGYHXLDRQPGZ-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


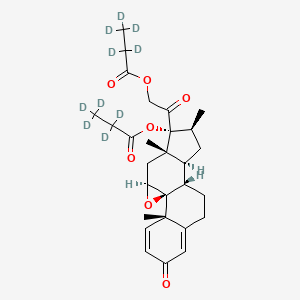
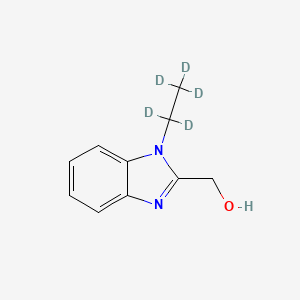
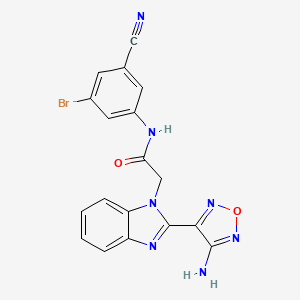
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)


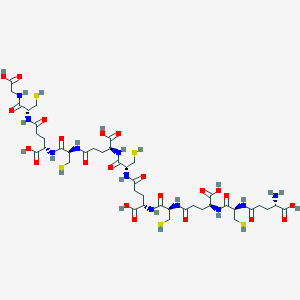
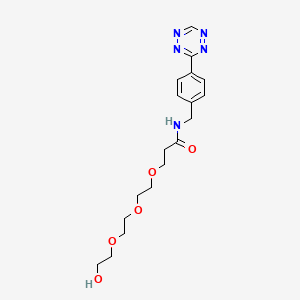
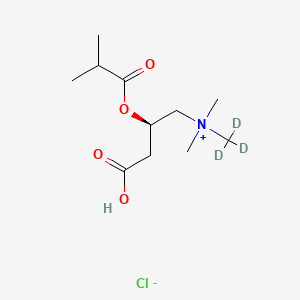

![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
